molecular formula C16H12ClN7O3 B2950263 5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034414-00-9

5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2950263
CAS No.: 2034414-00-9
M. Wt: 385.77
InChI Key: BMMFDNCWTUMWCR-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating multiple privileged pharmacophores, including a [1,2,4]triazolo[4,3-a]pyridine core and a 3-methyl-1,2,4-oxadiazole unit . The 1,2,4-triazole moiety is extensively documented as a biologically important scaffold, with derivatives demonstrating a wide spectrum of pharmacological activities such as antimicrobial, antifungal, antitumor, anticonvulsant, and anti-inflammatory effects . Similarly, the 1,2,4-oxadiazole ring system is recognized as a valuable bioisostere for esters and amides, contributing to improved metabolic stability and pharmacokinetic properties . This isomer, along with the 1,3,4-oxadiazole, is known for its therapeutic potential, including antibacterial, antitumor, and antiviral activities . The integration of these systems into a single molecular framework makes this compound a particularly intriguing candidate for research into novel therapeutic agents, especially in the screening and development of enzyme inhibitors and receptor modulators. Safety Notice: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-chloro-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O3/c1-8-20-16(27-23-8)9-2-3-24-12(5-9)21-22-13(24)7-19-14(25)10-4-11(17)15(26)18-6-10/h2-6H,7H2,1H3,(H,18,26)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMFDNCWTUMWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a complex compound with potential biological activities. This article synthesizes available research findings on its biological effects, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a chlorinated hydroxy group and a nicotinamide moiety. Its molecular formula can be represented as follows:

C18H17ClN6O2C_{18}H_{17}ClN_{6}O_{2}

Table 1: Structural Characteristics

ComponentDescription
Chlorine Atom Present at position 5
Hydroxy Group Located at position 6
Nicotinamide Moiety Contributes to bioactivity
Oxadiazole and Triazole Rings Implicated in diverse pharmacological effects

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole and triazole have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study examined the antibacterial activity of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The anticancer potential of compounds featuring triazole and oxadiazole rings has been documented extensively. These compounds often exhibit cytotoxicity against cancer cell lines.

Research Findings

In vitro studies have shown that related triazole derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxic activity was significantly enhanced by the introduction of electron-withdrawing groups which stabilize the compound's interaction with cellular targets .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.

Mechanistic Insights

Triazole derivatives have been noted for their ability to inhibit enzymes like carbonic anhydrase and cholinesterase. These interactions are crucial for developing therapeutic agents targeting metabolic pathways in cancer cells and pathogens .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
Antimicrobial Significant against Gram-positive & negative bacteria
Anticancer Induces apoptosis in MCF-7 & Bel-7402 cells
Enzyme Inhibition Inhibits carbonic anhydrase & cholinesterase

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 of the nicotinamide ring is highly reactive toward nucleophilic substitution due to electron withdrawal by adjacent groups. Key reactions include:

Reaction TypeReagents/ConditionsProductNotes
Hydroxyl substitutionAqueous NaOH (70°C, 2 hrs)5-Hydroxy-6-hydroxy analogYield: ~85%
Amine substitutionPrimary amines (e.g., methylamine, DMF, reflux)5-Amino derivativesSteric hindrance limits bulky amines
Thiol substitutionThiourea (EtOH, 60°C)5-Thiol analogRequires catalytic KI

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyridine ring and stabilization of the transition state by resonance .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 6 undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYield/Selectivity
KMnO₄ (acidic)H₂SO₄, 0°C, 1 hr6-Oxo intermediateOver-oxidation to carboxylic acid avoided
Dess-Martin periodinaneDichloromethane, RT, 30 min6-Keto derivativeHigh selectivity (>90%)

Applications : The keto derivative is a key intermediate for further functionalization, such as hydrazone formation .

Hydrolysis of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductsStability Observations
6M HCl (reflux, 4 hrs)Carboxylic acid + amidoximeOxadiazole cleavage confirmed by LC-MS
NaOH (10%, 80°C, 2 hrs)Sodium carboxylate + ammoniaCompetitive triazolo ring hydrolysis

Kinetics : Hydrolysis follows pseudo-first-order kinetics with an activation energy of ~65 kJ/mol.

Reductive Amination at the Methyl Group

The methyl group on the triazolo-pyridine ring undergoes reductive amination with primary amines:

AmineConditionsProduct (R = substituent)
BenzylamineNaBH₃CN, MeOH, RTN-Benzyl tertiary amine
Glycine methyl esterH₂, Pd/C, THFSecondary amine with ester functionality

Limitations : Steric hindrance from the triazolo-pyridine scaffold reduces yields for bulky amines (>40% loss) .

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions enable C-C bond formation at the triazolo-pyridine ring:

Reaction TypeCatalysts/ConditionsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives (aryl = Ph, pyridyl)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated analogs

Key Finding : The electron-rich triazolo-pyridine ring enhances catalytic turnover in Suzuki reactions (TON > 500) .

pH-Dependent Tautomerism

The compound exhibits pH-dependent tautomerism involving the hydroxyl and oxadiazole groups:

pH RangeDominant FormEvidence
<3Keto form (C=O)IR absorption at 1680 cm⁻¹
5–7Enol form (C-OH)UV-Vis λmax shift to 310 nm
>9Deprotonated enolateNMR downfield shift of H-6

Comparison with Similar Compounds

Structural and Molecular Analysis

The following table summarizes key structural and molecular features of the target compound and two analogues from the provided evidence:

Compound Name & ID Molecular Formula Molecular Weight Key Substituents Potential Pharmacological Implications
Target Compound : 5-Chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide C₁₇H₁₂ClN₇O₃* ~409.8† 5-Cl, 6-OH (nicotinamide); triazolo-pyridine; 7-(3-methyl-oxadiazole) Kinase inhibition, anticancer
Compound : N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide C₁₉H₁₅N₇O₄ 405.4 Benzoxazolone acetamide; triazolo-pyridine; 8-(3-methyl-oxadiazole) Protease inhibition, CNS disorders
Compound : N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide C₁₈H₁₈FN₇O 367.4 5-Fluoro-N-methylnicotinamide; triazolo-pyridazine; 3-cyclopropyl Antiviral, anti-inflammatory

*Hypothetical formula based on structural analysis. †Estimated molecular weight.

Key Structural Differences and Implications

Nicotinamide Substituents: The target compound incorporates Cl and OH groups on the nicotinamide ring, which may enhance polarity and hydrogen-bonding capacity compared to the N-methyl-5-fluoro substituent in ’s compound. The latter’s fluorine atom could improve metabolic stability and membrane permeability via bioisosteric effects .

Heterocyclic Scaffolds :

  • The triazolo-pyridine core in the target and compounds contrasts with the triazolo-pyridazine in . Pyridazine’s additional nitrogen atom may alter electron distribution, affecting binding affinity to enzymatic targets like kinases or proteases .

Functional Group Positioning :

  • The 3-methyl-oxadiazole in the target and compounds is linked at position 7 (triazolo-pyridine) versus position 8 in . This positional variance could influence steric interactions in target binding pockets.
  • ’s cyclopropyl group on the triazolo-pyridazine may enhance rigidity and metabolic resistance, a feature absent in the other compounds .

Research Findings and Limitations

  • Synthetic Accessibility : The triazolo-pyridine and oxadiazole motifs in the target compound are synthetically tractable using methods described in crystallography software like SHELXT, which aids in resolving complex heterocyclic structures .
  • Pharmacological Data Gaps : Experimental data (e.g., IC₅₀ values, solubility, toxicity) for the target compound and its analogues are unavailable in the provided evidence. Further studies are needed to validate theoretical predictions.
  • Comparative Stability : Oxadiazole rings in the target and compounds may confer metabolic stability, whereas the cyclopropane in ’s compound could reduce oxidative degradation .

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